molecular formula C9H7ClF3NO3 B3026521 Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate CAS No. 1003708-08-4

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Cat. No.: B3026521
CAS No.: 1003708-08-4
M. Wt: 269.60
InChI Key: FLUHLRSUIMWSLN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS: 1003708-08-4) is a substituted benzoate ester with the molecular formula C₉H₇ClF₃NO₃ and a molecular weight of 269.61 g/mol. Its structure features:

  • A methyl ester group at the 1-position.
  • An amino group (-NH₂) at the 2-position.
  • A chloro (-Cl) substituent at the 3-position.
  • A trifluoromethoxy (-OCF₃) group at the 5-position.

This compound is stored under inert conditions at 2–8°C due to its sensitivity to light and air . Its hazard profile includes warnings for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-4(17-9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUHLRSUIMWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662805
Record name Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-08-4
Record name Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

Chemistry

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the formation of more complex organic compounds. It is often involved in reactions such as:

  • Amination
  • Chlorination
  • Formation of trifluoromethoxy derivatives

These reactions are crucial for developing new materials and pharmaceuticals.

Biology

The compound is under investigation for its potential biological activities , particularly its effects on cell function and signaling pathways. Initial studies suggest:

  • Antimicrobial Activity : Exhibits inhibition against certain bacterial strains, indicating potential as an antibacterial agent.
  • Anti-inflammatory Properties : The amino group may contribute to reducing inflammation, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential reduction in inflammatory markers
CytotoxicityEffects on cancer cell lines

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of various trifluoromethyl-containing compounds, this compound was evaluated against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. The compound exhibited significant inhibition, suggesting its potential as a lead compound in antibiotic development .

Medicine

The compound is explored for its potential therapeutic applications:

  • Drug Development : It serves as a precursor for synthesizing new drugs targeting microbial infections and inflammatory diseases.

Research indicates that modifications to the trifluoromethoxy group can enhance the binding affinity to biological targets, improving therapeutic efficacy .

Industry

In industrial applications, this compound is utilized in:

  • Material Development : Its unique properties make it suitable for creating advanced materials.
  • Chemical Processes : Employed in various chemical reactions to improve efficiency and yield.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS 1698027-36-9)
  • Key Differences :
    • Chloro group at 4-position instead of 3.
    • Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃).
  • Positional isomerism may affect binding affinity in biological systems (e.g., enzyme inhibition) .
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8)
  • Key Differences :
    • Ethyl ester vs. methyl ester.
    • Fluoro (-F) at 5-position and trifluoromethyl (-CF₃) at 3-position.
  • Fluorine’s strong electronegativity may stabilize adjacent substituents, influencing metabolic stability .

Functional Group Variations

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate
  • Key Differences: Nitro (-NO₂) at 3-position instead of chloro. Methyl (-CH₃) at 2-position instead of amino.
  • Implications: Nitro groups are strong electron-withdrawing groups, reducing aromatic ring reactivity toward electrophilic attack.
4-Chloro-3-(trifluoromethyl)-benzenamine (CAS 117324-58-0)
  • Key Differences: Lacks the ester group and trifluoromethoxy substituent. Features a free amino group and trifluoromethyl at 3-position.
  • Implications: The free amino group enhances nucleophilicity, making it reactive in diazotization or acylation reactions. Absence of ester reduces steric hindrance, facilitating ring functionalization .

Bioactive Analogues

Triflusulfuron Methyl Ester
  • Key Differences :
    • Contains a sulfonylurea moiety attached to the benzoate core.
    • Used as a herbicide targeting acetolactate synthase (ALS) in plants.
  • Implications :
    • The sulfonylurea group enables specific interactions with plant enzymes, a feature absent in the target compound.
    • Highlights the importance of substituent diversity in agrochemical activity .

Physicochemical and Reactivity Comparisons

Electronic Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :
    • -OCF₃ is less electron-withdrawing than -CF₃ due to oxygen’s lone pairs, moderating ring electron deficiency. This affects regioselectivity in reactions like nitration or halogenation .

Solubility and Stability

  • Amino Group Impact: The amino group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding. Nitro or bromo substituents () reduce solubility due to increased hydrophobicity .

Biological Activity

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is an aromatic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the trifluoromethoxy group, enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClF3NO3
  • Molecular Weight : 283.62 g/mol
  • Functional Groups :
    • Trifluoromethoxy group (CF3O)
    • Amino group (NH2)
    • Chloro substituent (Cl)

The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can significantly affect the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling and metabolic pathways. The trifluoromethoxy group enhances the compound's binding affinity to various receptors, potentially influencing cell function and signal transduction.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent .
  • Anti-inflammatory Properties : The presence of the amino group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential reduction in inflammatory markers
CytotoxicityEffects on cancer cell lines

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of various trifluoromethyl-containing compounds, this compound was evaluated against multiple drug-resistant strains. The compound exhibited significant inhibition against Acinetobacter baumannii and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the Trifluoromethoxy Group : Utilizing reagents such as trifluoromethyl silane.
  • Chlorination and Amination Steps : Employing chlorinating agents and amines to introduce the chloro and amino groups at specific positions on the benzoate structure.

This compound serves as a valuable building block in medicinal chemistry, particularly in the development of new therapeutic agents targeting microbial infections and inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

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